I(2)-Amino-4-(2-methylpropyl)benzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C12H19NO . It is a mono-constituent substance that belongs to the class of amines and alcohols. This compound is known for its unique structure, which includes an amino group and a hydroxyl group attached to a phenyl ring substituted with an isobutyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with nitromethane in the presence of a base to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is typically employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-isobutylbenzaldehyde or 4-isobutylbenzoic acid.
Reduction: Formation of 2-amino-2-[4-(2-methylpropyl)phenyl]ethanamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-2-[4-(2-methylpropyl)phenyl]propan-1-ol: Similar structure but with a propanol group instead of an ethanol group.
4-(2-amino-2-methylpropyl)phenol: Similar structure but with a phenol group instead of an ethanol group.
2-amino-2-[4-(2-methylpropyl)phenyl]ethanamine: Similar structure but with an amine group instead of an ethanol group.
Uniqueness
2-amino-2-[4-(2-methylpropyl)phenyl]ethan-1-ol is unique due to its combination of an amino group and a hydroxyl group attached to a phenyl ring with an isobutyl substitution. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
1094627-43-6 |
---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2-amino-2-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-10-3-5-11(6-4-10)12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3 |
InChI-Schlüssel |
RDPNHWLNDXXQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.